Molecular structure and weight of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Molecular structure and weight of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole: Structure, Properties, and Synthetic Strategy
Abstract
This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester functionalities, thereby enhancing metabolic stability and modulating physicochemical properties.[1] This document delineates the molecular architecture, calculates the precise molecular weight, and tabulates predicted physicochemical properties critical for drug development. Furthermore, a robust, mechanistically sound synthetic pathway is proposed, based on established chemical literature, complete with a detailed, step-by-step experimental protocol. Expected analytical characterization data from NMR, MS, and IR spectroscopy are also discussed to guide future experimental validation. This guide is intended for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug discovery.
Introduction: The 1,2,4-Oxadiazole Core in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its prominence in modern drug discovery is attributed to its unique combination of chemical stability and electronic properties.[2] As a bioisostere of esters and amides, the oxadiazole core is not susceptible to hydrolysis by common metabolic enzymes, a critical advantage in designing drug candidates with favorable pharmacokinetic profiles.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, making it a versatile scaffold for therapeutic innovation.[2] The title compound, 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole, combines this valuable heterocycle with a halogenated phenyl ring and a dichloromethyl group, functionalities known to modulate lipophilicity, metabolic stability, and target-binding interactions.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole is defined by three key components:
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A central 1,2,4-oxadiazole ring , which serves as the core scaffold.
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A 3-bromophenyl group attached at the C3 position of the oxadiazole ring. The meta-position of the bromine atom influences the electronic distribution and steric profile of the molecule.
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A **dichloromethyl group (-CHCl₂) attached at the C5 position. This electron-withdrawing group can significantly impact the reactivity and binding affinity of the molecule.
Caption: 2D structure of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole.
Molecular Formula and Weight
The elemental composition of the molecule is determined by summing the constituent atoms, leading to the molecular formula and corresponding molecular weight. These fundamental properties are critical for analytical characterization and stoichiometric calculations in synthesis and biological assays.
| Property | Value |
| Molecular Formula | C₉H₅BrCl₂N₂O |
| Monoisotopic Mass | 305.9091 Da |
| Average Molecular Weight | 307.96 g/mol |
Note: Calculations are based on the most abundant isotopes for monoisotopic mass and natural isotopic abundance for average molecular weight.
Proposed Synthetic Strategy and Mechanistic Rationale
While no direct synthesis for 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole has been reported, a highly plausible and efficient synthetic route can be designed based on well-established methodologies for 1,2,4-oxadiazole formation.[3] The most common and reliable approach involves the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.
Rationale for Synthetic Design
The proposed two-step synthesis is advantageous due to:
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Convergent Design: The two key fragments of the molecule are prepared separately and combined in the final step, which is typically efficient.
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Starting Material Availability: 3-Bromobenzonitrile, hydroxylamine, and dichloroacetyl chloride are commercially available and relatively inexpensive starting materials.
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Robust and High-Yielding Reactions: The formation of amidoximes from nitriles and the subsequent acylation/cyclization are generally high-yielding reactions documented extensively in chemical literature.[2]
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Bromobenzamidoxime
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Reagent Setup: To a solution of 3-bromobenzonitrile (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.5 eq).
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Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Workup and Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. Add water to the residue to precipitate the product.
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Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 3-bromobenzamidoxime can often be used in the next step without further purification. If needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
Step 2: Synthesis of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
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Reagent Setup: Dissolve 3-bromobenzamidoxime (1.0 eq) in an anhydrous solvent such as 1,4-dioxane or THF. Add a base, such as pyridine (2.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Add dichloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours to facilitate the cyclodehydration step. Monitor the formation of the oxadiazole by TLC or LC-MS.
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Workup and Isolation: Cool the reaction mixture and pour it into ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude residue using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Predicted Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The expected data are as follows:
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¹H NMR Spectroscopy: The spectrum is expected to show signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the 3-bromophenyl ring, with coupling patterns indicative of meta-substitution. A distinct singlet for the proton of the dichloromethyl group (-CHCl₂) would likely appear further downfield (approx. 6.5-7.0 ppm) due to the strong deshielding effect of the two chlorine atoms and the oxadiazole ring.
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¹³C NMR Spectroscopy: The spectrum should reveal two characteristic signals for the C3 and C5 carbons of the 1,2,4-oxadiazole ring (typically in the 160-180 ppm range). Signals for the six carbons of the 3-bromophenyl ring and a signal for the dichloromethyl carbon would also be present.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₅BrCl₂N₂O).[4] The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C=N stretching (approx. 1600-1650 cm⁻¹), N-O and C-O stretching of the oxadiazole ring, and C-H stretching from the aromatic and dichloromethyl groups. Strong bands corresponding to the C-Br and C-Cl bonds would also be visible in the fingerprint region.
Conclusion and Future Directions
This guide has detailed the molecular structure, calculated the molecular weight, and predicted the key physicochemical properties of 3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole. A robust and practical synthetic route has been proposed, grounded in established chemical principles, to enable its synthesis and future investigation. The predicted analytical data provide a benchmark for the experimental characterization of this novel compound.
Given the broad biological relevance of the 1,2,4-oxadiazole scaffold, this molecule represents a promising candidate for screening in various therapeutic areas, including oncology and infectious diseases. Future work should focus on the experimental execution of the proposed synthesis, full spectroscopic and crystallographic characterization, and subsequent evaluation of its biological activity and drug-like properties.
References
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